molecular formula C21H30O2S B14509380 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL CAS No. 63832-03-1

4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL

Katalognummer: B14509380
CAS-Nummer: 63832-03-1
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: RCHBAKQBRYGMLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is a complex organic compound characterized by its unique structural features. This compound contains a benzenesulfinyl group attached to a dodecatrienol backbone, which includes three double bonds and three methyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL typically involves multiple steps, starting with the preparation of benzenesulfinyl chloride. This can be achieved through the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfinyl chloride is then reacted with appropriate intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to interact with various biological molecules, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is unique due to its specific structural features, including the combination of a benzenesulfinyl group with a dodecatrienol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

63832-03-1

Molekularformel

C21H30O2S

Molekulargewicht

346.5 g/mol

IUPAC-Name

4-(benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

InChI

InChI=1S/C21H30O2S/c1-6-21(5,22)20(24(23)19-13-8-7-9-14-19)16-15-18(4)12-10-11-17(2)3/h6-9,11,13-15,20,22H,1,10,12,16H2,2-5H3

InChI-Schlüssel

RCHBAKQBRYGMLO-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CCC(C(C)(C=C)O)S(=O)C1=CC=CC=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.